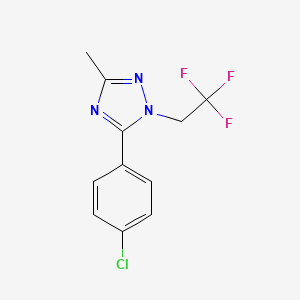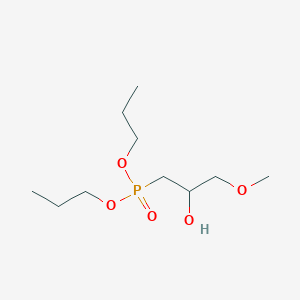
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-hydroxy-3-methoxypropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-hydroxy-3-methoxypropyl)phosphonate typically involves the reaction of phosphonic acid derivatives with appropriate alcohols. One common method is the transesterification of dialkyl phosphonates with bromotrimethylsilane, followed by methanolysis . This method ensures the formation of the desired phosphonate ester with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale transesterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve alkyl halides or other electrophiles under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonate esters.
Applications De Recherche Scientifique
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound’s structural similarity to natural phosphates makes it useful in studying enzyme mechanisms and metabolic pathways.
Mécanisme D'action
The mechanism by which dipropyl (2-hydroxy-3-methoxypropyl)phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to bind to enzyme active sites and interfere with enzymatic reactions. This property is particularly useful in the design of enzyme inhibitors and prodrugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl methylphosphonate: A related compound used as a chemical by-product in the production of sarin gas.
Phosphonic acid derivatives: Compounds with similar structural features and applications in various fields.
Uniqueness
Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
89965-00-4 |
|---|---|
Formule moléculaire |
C10H23O5P |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
1-dipropoxyphosphoryl-3-methoxypropan-2-ol |
InChI |
InChI=1S/C10H23O5P/c1-4-6-14-16(12,15-7-5-2)9-10(11)8-13-3/h10-11H,4-9H2,1-3H3 |
Clé InChI |
UVMXLOUFNPKWGL-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(CC(COC)O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


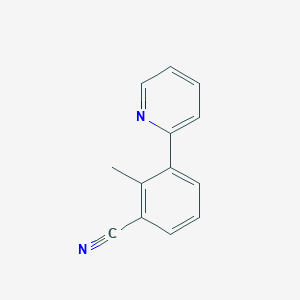
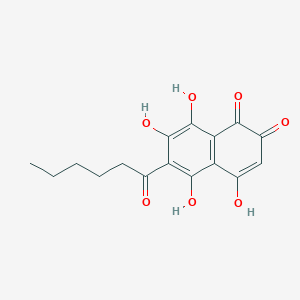
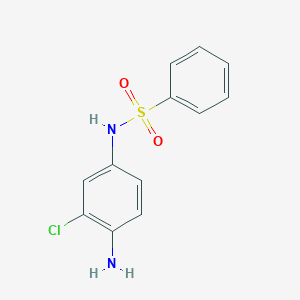
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
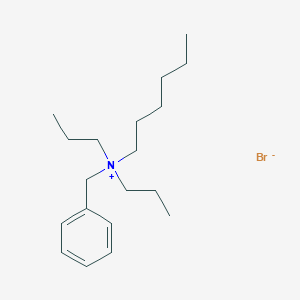
![1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14375818.png)
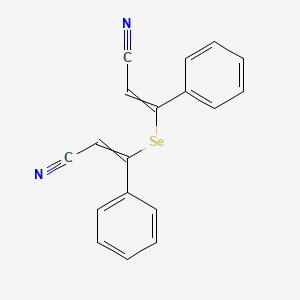
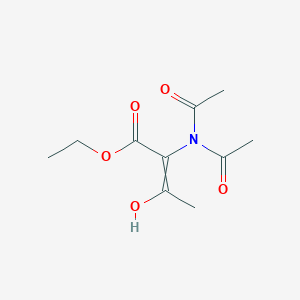
![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
